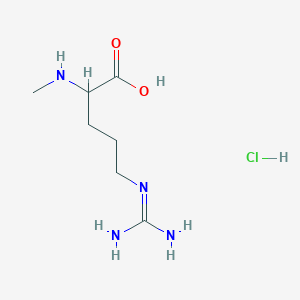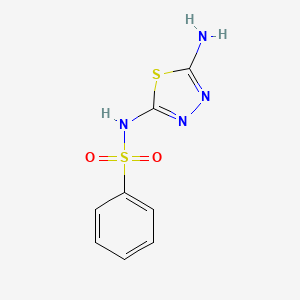![molecular formula C18H9N3O2 B3023409 9-Nitroacenaphtho[1,2-b]quinoxaline CAS No. 134859-12-4](/img/structure/B3023409.png)
9-Nitroacenaphtho[1,2-b]quinoxaline
描述
9-Nitroacenaphtho[1,2-b]quinoxaline: is an organic compound with the molecular formula C18H9N3O2 and a molecular weight of 299.291 g/mol . This compound is part of the quinoxaline family, known for its diverse applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitroacenaphtho[1,2-b]quinoxaline typically involves the nitration of acenaphthoquinoxaline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the acenaphthoquinoxaline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions:
Oxidation: 9-Nitroacenaphtho[1,2-b]quinoxaline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Various electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of 9-aminoacenaphtho[1,2-b]quinoxaline.
Substitution: Formation of substituted acenaphthoquinoxaline derivatives.
科学研究应用
Chemistry: 9-Nitroacenaphtho[1,2-b]quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding interactions .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of 9-Nitroacenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates that can modify biological macromolecules .
相似化合物的比较
Acenaphtho[1,2-b]quinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
9-Aminoacenaphtho[1,2-b]quinoxaline: Formed by the reduction of 9-Nitroacenaphtho[1,2-b]quinoxaline, it has different reactivity and applications.
Nitroquinoxaline derivatives: Other derivatives with nitro groups at different positions, which can exhibit varied chemical and biological properties.
Uniqueness: this compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
9-nitroacenaphthyleno[1,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O2/c22-21(23)11-7-8-14-15(9-11)20-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)19-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNABXPWCQGLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134859-12-4 | |
| Record name | 9-NITROACENAPHTHO(1,2-B)QUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)
![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)











